1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene
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Overview
Description
1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene is an organic compound with the molecular formula C9H10BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with bromine and chlorine under controlled conditions. The subsequent introduction of ethoxy and methoxy groups can be achieved through etherification reactions using appropriate alcohols and catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium methoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of partially or fully reduced aromatic compounds.
Scientific Research Applications
1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with other molecules. It can form covalent bonds with nucleophiles or participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-4-methoxy-5-methylbenzene: Similar structure but with a methyl group instead of an ethoxy group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a similar bromine and methoxy substitution pattern but with a different overall structure
Uniqueness
1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (bromine, chlorine) and electron-donating (ethoxy, methoxy) groups makes it a versatile compound for various chemical transformations .
Properties
Molecular Formula |
C9H10BrClO2 |
---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-ethoxy-5-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-3-13-9-5-7(11)6(10)4-8(9)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
MKZZLBYSUHQUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1OC)Br)Cl |
Origin of Product |
United States |
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